6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one
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Overview
Description
6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one is a heterocyclic compound that belongs to the benzimidazole family Benzimidazoles are known for their diverse biological activities and are commonly used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one typically involves the reaction of 4-chloro-1,2-phenylenediamine with cyanogen bromide under basic conditions. The reaction proceeds through the formation of an intermediate, which cyclizes to form the desired benzimidazole derivative. The reaction conditions often include the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as sodium ethoxide .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve continuous flow reactors and automated systems to control temperature, pressure, and reaction time. The use of green chemistry principles, such as solvent recycling and waste minimization, is also considered to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with different nucleophiles, such as amines or thiols, to form a variety of derivatives.
Oxidation and Reduction: The amino group can be oxidized to form nitro derivatives or reduced to form corresponding amines.
Cyclization Reactions: The compound can undergo cyclization reactions to form fused ring systems, which are of interest in drug design.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper iodide.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, nitro derivatives, and fused ring systems.
Scientific Research Applications
6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its anticancer, antimicrobial, and antiviral properties.
Mechanism of Action
The mechanism of action of 6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to the disruption of essential biological pathways, making it a potential candidate for drug development. The compound’s effects on cellular processes, such as apoptosis and cell cycle regulation, are also being studied .
Comparison with Similar Compounds
Similar Compounds
6-Amino-1H-benzo[d]imidazol-2(3H)-one: Lacks the chlorine atom, which may affect its reactivity and biological activity.
4-Chloro-1H-benzo[d]imidazol-2(3H)-one: Lacks the amino group, which may influence its solubility and interaction with biological targets.
2-Amino-4-chloro-1H-benzo[d]imidazole: Similar structure but different substitution pattern, leading to variations in chemical and biological properties.
Uniqueness
6-Amino-4-chloro-1H-benzo[d]imidazol-2(3H)-one is unique due to the presence of both amino and chloro substituents, which provide a balance of reactivity and stability.
Properties
Molecular Formula |
C7H6ClN3O |
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Molecular Weight |
183.59 g/mol |
IUPAC Name |
6-amino-4-chloro-1,3-dihydrobenzimidazol-2-one |
InChI |
InChI=1S/C7H6ClN3O/c8-4-1-3(9)2-5-6(4)11-7(12)10-5/h1-2H,9H2,(H2,10,11,12) |
InChI Key |
UADCWOFBYKZFHW-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C2=C1NC(=O)N2)Cl)N |
Origin of Product |
United States |
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